molecular formula C24H31N3O B5999109 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide CAS No. 401578-04-9

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B5999109
CAS No.: 401578-04-9
M. Wt: 377.5 g/mol
InChI Key: IRRGBCHOFRYUCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide typically involves the nucleophilic substitution of 1-benzhydryl piperazine with cyclohexyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce benzhydryl alcohols .

Scientific Research Applications

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to cannabinoid receptors, particularly the CB1 receptor, and acts as an inverse agonist. This interaction leads to the inhibition of cyclic AMP production and modulation of various signaling pathways, ultimately affecting cellular functions such as neurotransmission and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide is unique due to its specific structural features, such as the presence of the cyclohexyl group and the carboxamide functional group. These features contribute to its distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRGBCHOFRYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205009
Record name N-Cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401578-04-9
Record name N-Cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401578-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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